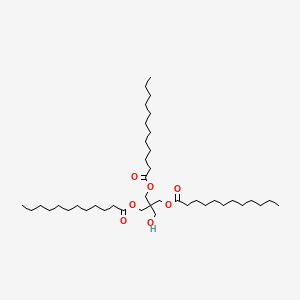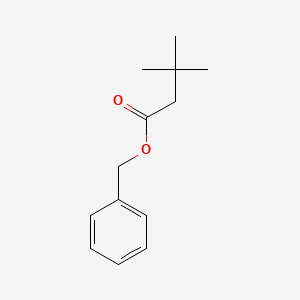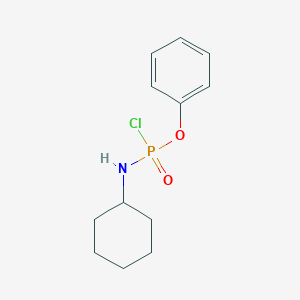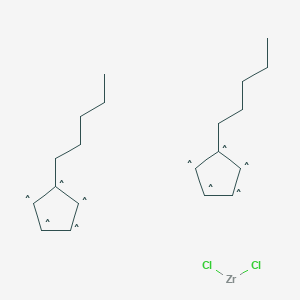
Pentaerythritol trilaurate
説明
Pentaerythritol trilaurate is an ester derived from pentaerythritol and lauric acid. It is a white, waxy solid that is used in various industrial applications due to its unique chemical properties. The compound is known for its stability and resistance to oxidation, making it valuable in the production of lubricants, cosmetics, and other products.
準備方法
Synthetic Routes and Reaction Conditions: Pentaerythritol trilaurate is synthesized through the esterification of pentaerythritol with lauric acid. The reaction typically involves heating pentaerythritol and lauric acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process, thus driving the reaction to completion.
Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with the catalyst. The water produced is continuously removed, and the ester is purified through distillation or other separation techniques to obtain the final product.
化学反応の分析
Types of Reactions: Pentaerythritol trilaurate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves breaking the ester bonds in the presence of water and an acid or base catalyst, resulting in the formation of pentaerythritol and lauric acid. Transesterification involves exchanging the ester groups with another alcohol, producing different esters.
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalyst (e.g., sulfuric acid, sodium hydroxide), heat.
Transesterification: Alcohol (e.g., methanol, ethanol), acid or base catalyst (e.g., sodium methoxide), heat.
Major Products Formed:
Hydrolysis: Pentaerythritol and lauric acid.
Transesterification: New esters and alcohols.
科学的研究の応用
Pentaerythritol trilaurate has a wide range of applications in scientific research and industry:
Chemistry: Used as a stabilizer in the synthesis of polymers and resins.
Biology: Employed in the formulation of biocompatible materials for medical devices.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.
Industry: Utilized in the production of lubricants, cosmetics, and personal care products due to its emollient properties and resistance to oxidation.
作用機序
The mechanism of action of pentaerythritol trilaurate involves its interaction with various molecular targets and pathways. In drug delivery systems, it acts as a carrier that encapsulates the active pharmaceutical ingredient, protecting it from degradation and facilitating its controlled release. The ester bonds in this compound can be hydrolyzed by enzymes in the body, releasing the active ingredient at the target site.
類似化合物との比較
Pentaerythritol tetranitrate: An explosive compound used in military applications.
Pentaerythritol triacrylate: Used in the production of polymers and coatings.
Pentaerythritol tetraacrylate: Employed in the synthesis of cross-linked polymers.
Uniqueness: Pentaerythritol trilaurate is unique due to its combination of stability, resistance to oxidation, and biocompatibility. Unlike pentaerythritol tetranitrate, which is highly reactive and used in explosives, this compound is stable and safe for use in various industrial and medical applications. Its properties make it particularly valuable in the formulation of cosmetics and personal care products, where stability and safety are paramount.
特性
IUPAC Name |
[2,2-bis(dodecanoyloxymethyl)-3-hydroxypropyl] dodecanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H78O7/c1-4-7-10-13-16-19-22-25-28-31-38(43)46-35-41(34-42,36-47-39(44)32-29-26-23-20-17-14-11-8-5-2)37-48-40(45)33-30-27-24-21-18-15-12-9-6-3/h42H,4-37H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCUQBHCRPDWQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(CO)(COC(=O)CCCCCCCCCCC)COC(=O)CCCCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H78O7 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30987219 | |
| Record name | 2-[(Dodecanoyloxy)methyl]-2-(hydroxymethyl)propane-1,3-diyl didodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30987219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
683.1 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67874-04-8 | |
| Record name | 1,1′-[2-(Hydroxymethyl)-2-[[(1-oxododecyl)oxy]methyl]-1,3-propanediyl] didodecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67874-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecanoic acid, 1,1'-(2-(hydroxymethyl)-2-(((1-oxododecyl)oxy)methyl)-1,3-propanediyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067874048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecanoic acid, 1,1'-[2-(hydroxymethyl)-2-[[(1-oxododecyl)oxy]methyl]-1,3-propanediyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-[(Dodecanoyloxy)methyl]-2-(hydroxymethyl)propane-1,3-diyl didodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30987219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(hydroxymethyl)-2-[[(1-oxododecyl)oxy]methyl]propane-1,3-diyl dilaurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.299 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(Z)-4-(4-chlorophenyl)-4-[4-[2-(dimethylamino)ethoxy]phenyl]-3-phenylbut-3-en-1-ol](/img/structure/B13807672.png)

![1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-(2-naphthalenylsulfonyl)-](/img/structure/B13807682.png)

![3,5-Dibromo-2-[(3-chloro-4-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13807704.png)
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,6-dimethylphenyl)-](/img/structure/B13807707.png)



![10-Benzylsulfanyl-4,6-dimethyl-8-oxa-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),11,13-tetraene-3,5-dione](/img/structure/B13807727.png)
![Cyclohexyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate](/img/structure/B13807733.png)

